1-Undecyl-1,4-diazepane
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Description
1-Undecyl-1,4-diazepane is a useful research compound. Its molecular formula is C16H34N2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.272199093 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Undecyl-1,4-diazepane is a compound belonging to the diazepane family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring substituted with an undecyl group. This structure contributes to its lipophilicity and potential interactions with biological membranes.
Antimicrobial Properties
Research indicates that compounds in the diazepane class exhibit antimicrobial properties. For instance, derivatives of 1,4-diazepanes have been studied for their ability to inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains of bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Diazepane Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
1-benzyl-1,4-diazepane | E. coli (ΔacrAB) | 16 | Efflux pump inhibition |
This compound | S. aureus | TBD | TBD |
Anticoagulant Activity
The anticoagulant properties of diazepane derivatives have been extensively studied. A notable example is the development of 1,4-diazepane derivatives that act as factor Xa inhibitors. These compounds demonstrate significant anticoagulant effects without prolonging bleeding time .
Table 2: Anticoagulant Activity of Diazepane Derivatives
Compound | IC50 (nM) | Effect on Bleeding Time |
---|---|---|
YM-96765 (diazepane) | 6.8 | No prolongation |
Other derivatives | TBD | TBD |
The mechanisms by which this compound exerts its biological effects can be attributed to its interaction with various molecular targets:
- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, diazepanes increase the intracellular concentration of antibiotics, thereby enhancing their effectiveness against resistant strains .
- Factor Xa Inhibition : The diazepane moiety interacts with the active site of factor Xa, a key enzyme in the coagulation cascade, providing a pathway for developing new anticoagulants .
Case Studies
Several studies have focused on the synthesis and evaluation of diazepane derivatives for their biological activities:
- Antimicrobial Study : A study evaluated the antimicrobial activity of several diazepane derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the diazepane structure significantly influenced antimicrobial potency .
- Anticoagulant Research : Another research effort synthesized a series of 1,4-diazepanes designed as factor Xa inhibitors. These compounds showed promising results in preclinical models for thromboembolic disorders .
Properties
IUPAC Name |
1-undecyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGDZCYLSHPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.